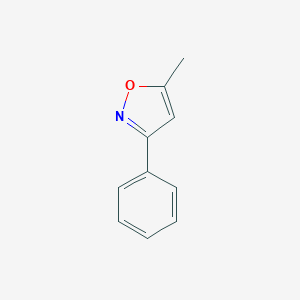

5-Methyl-3-phenylisoxazole

描述

Overview of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Materials Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in the fields of medicinal chemistry and materials science. nih.govresearchgate.net Its unique electronic and structural properties make it a versatile building block, leading to a wide array of compounds with diverse applications. nih.govresearchgate.net In medicinal chemistry, the isoxazole moiety is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netresearchgate.net Its presence is noted in numerous clinically approved drugs, demonstrating its importance in drug design and development. researchgate.net

The significance of the isoxazole scaffold stems from its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Derivatives have been shown to possess antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. researchgate.netresearchgate.netajrconline.org This wide range of bioactivity has made the isoxazole nucleus a focal point for chemists and pharmacologists worldwide. researchgate.netajrconline.org The relative ease of synthesis and the ability to introduce various substituents onto the ring allow for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. researchgate.net

Several successful drugs incorporate the isoxazole ring, highlighting its therapeutic value. For instance, the antibiotic Cloxacillin and the anti-inflammatory drug Valdecoxib feature this heterocyclic system. researchgate.net Other examples include Sulfamethoxazole, an antibacterial agent, and Leflunomide, used to treat rheumatoid arthritis. researchgate.netajrconline.org The structural diversity of isoxazole derivatives allows them to act on a variety of biological targets, from enzymes to receptors, making them valuable leads in the discovery of new therapeutic agents. researchgate.netajrconline.org

In the realm of materials science, isoxazole derivatives are utilized in the creation of advanced materials. chemimpex.comchemimpex.com They serve as key components in the formulation of functionalized polymers and coatings, where their unique chemical properties can enhance durability, thermal stability, and mechanical performance. chemimpex.comchemimpex.com Furthermore, their applications extend to agrochemicals, where they form the basis for certain herbicides and fungicides, and in the development of anticorrosive coatings. researchgate.netchemimpex.com

| Examples of Clinically Used Isoxazole-Containing Drugs | Therapeutic Class |

| Sulfamethoxazole | Antibacterial researchgate.netajrconline.org |

| Cloxacillin | Antibiotic researchgate.netajrconline.org |

| Dicloxacillin | Antibiotic researchgate.net |

| Oxacillin (B1211168) | Antibiotic researchgate.netajrconline.org |

| Valdecoxib | Anti-inflammatory researchgate.net |

| Leflunomide | Antirheumatic researchgate.net |

| Zonisamide | Anticonvulsant researchgate.net |

| Isocarboxazid | Antidepressant researchgate.net |

| Cycloserine | Antitubercular researchgate.net |

Rationale for Research on 5-Methyl-3-phenylisoxazole and its Functionalized Analogues

The this compound core is a privileged scaffold that serves as a versatile starting point for the synthesis of a multitude of functionalized analogues for diverse applications. chemimpex.comchemimpex.com The rationale for the intensive research on this specific isoxazole structure lies in its proven utility as a key intermediate and building block in the development of new pharmaceuticals, advanced materials, and agrochemicals. chemimpex.comchemimpex.com The phenyl group at the 3-position and the methyl group at the 5-position provide a foundational structure whose properties can be readily modified by introducing various functional groups, particularly at the 4-position of the isoxazole ring. nih.govnih.govcore.ac.uk

In medicinal chemistry, functionalized this compound derivatives are explored for a wide range of therapeutic targets. For example, this compound-4-carbonyl chloride is a crucial intermediate for synthesizing other compounds, including the antibiotic oxacillin sodium. chemimpex.comchemimpex.comchemicalbook.com Research has demonstrated the potential of derivatives in several key areas:

Anticancer Agents: A study focused on synthesizing novel This compound-4-carboxamide (B2444219) derivatives found them to exhibit potent antiproliferative activities against various cancer cell lines, including melanoma. nih.gov

Antiviral Compounds: Analogues have been investigated for their ability to inhibit viral replication. One derivative was tested for its activity against Coxsackievirus B3 (CVB3), a virus that can cause myocarditis. nih.gov Other research has used this compound-4-carboxylic acid as a key intermediate in designing compounds with potential activity against enteroviruses. scirp.org

Neurological Disorders: The this compound-4-carbonyl chloride derivative is noted as an important intermediate in the synthesis of pharmaceutical agents that target neurological disorders. chemimpex.comchemimpex.com

Protein-Protein Interaction Modulators: Amides derived from this compound-4-carboxylic acid have been synthesized to modulate the interaction between the transcription factors GATA4 and NKX2-5, which is relevant in the context of cardiac function. core.ac.uk

Anti-inflammatory and Analgesic Drugs: The iodinated analogue, 4-Iodo-5-methyl-3-phenylisoxazole, serves as a key intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com

In materials science, derivatives like this compound-4-carbonyl chloride are used to develop novel polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com In agriculture, this same scaffold is used to formulate effective pesticides and herbicides, with some derivatives acting as herbicide safeners that protect crops from the phytotoxic effects of herbicides. chemimpex.comsci-hub.se

The versatility of the this compound core allows chemists to create large libraries of compounds with diverse functionalities, making it a highly valuable platform for discovering new molecules with specific, desired properties in medicine, materials science, and beyond. chemimpex.comcore.ac.uk

| Functionalized this compound Derivative | Area of Research/Application | Specific Finding/Use |

| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide | Anticancer (Melanoma) | Exhibited antiproliferative activity against B16-F1 cancer cell lines. nih.gov |

| 5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–Carboxamide | Anticancer (Melanoma) | Showed antiproliferative effects in studies on various cancer cell lines. nih.gov |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide | Anticancer (Melanoma) | Demonstrated antiproliferative activity in cancer cell line evaluations. nih.gov |

| A piperazine (B1678402) derivative of this compound-4-yl | Antiviral (CVB3) | Showed a selectivity index comparable to the reference compound pleconaril. nih.gov |

| This compound-4-carbonyl chloride | Pharmaceutical Intermediate | Used in the synthesis of agents for neurological disorders and as an intermediate for oxacillin sodium. chemimpex.comchemicalbook.com |

| 4-Iodo-5-methyl-3-phenylisoxazole | Pharmaceutical Intermediate | Serves as a key intermediate for developing anti-inflammatory and analgesic drugs. chemimpex.com |

| Amides from this compound-4-carboxylic acid | Protein-Protein Interaction | Act as modulators of the GATA4 and NKX2-5 protein-protein interaction. core.ac.uk |

| Phenyl isoxazole benzoxazine (B1645224) derivatives | Agrochemicals | Investigated as herbicide safeners to suppress phytotoxicity in corn. sci-hub.se |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGIIOJWRLQBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143517 | |

| Record name | Isoxazole, 5-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-74-8 | |

| Record name | Isoxazole, 5-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-3-phenylisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YU45G8ZUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methyl 3 Phenylisoxazole and Its Derivatives

Classical Synthetic Routes to the 5-Methyl-3-phenylisoxazole Core Structure

Traditional methods for constructing the isoxazole (B147169) ring remain fundamental in organic synthesis, primarily relying on condensation reactions with hydroxylamine (B1172632) and various cyclization strategies.

The reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydroxylamine derivative is a cornerstone of isoxazole synthesis. The process involves the initial formation of a monoxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring.

One common approach involves the reaction of β-diketones with hydroxylamine hydrochloride. For instance, 1,3-diketones can be converted into 1,2-isoxazoles using hydroxylamine hydrochloride in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). nanobioletters.comresearchgate.net A variation of this method involves the condensation of hydroxylamine hydrochloride with α,β-unsaturated ketones, which can also serve as precursors to the isoxazole core.

A highly efficient and clean synthesis has been developed using 3-(dimethylamino)-1-arylprop-2-en-1-ones, which are stable and accessible synthetic equivalents of 1,3-dicarbonyls. These compounds react with hydroxylamine hydrochloride in aqueous media at moderate temperatures (e.g., 50°C) to produce 5-arylisoxazoles in high yields. mdpi.comresearchgate.net The proposed mechanism involves a Michael addition of hydroxylamine, elimination of dimethylamine, and subsequent intramolecular cyclization and dehydration to form the final product. mdpi.com

Another classical route starts with benzaldehyde (B42025) oxime, which can be reacted with ethyl acetoacetate (B1235776) in the presence of a dehydrating agent like anhydrous zinc chloride. nih.gov The resulting ethyl this compound-4-carboxylate can then be hydrolyzed to afford the corresponding carboxylic acid. nih.gov Similarly, reacting benzaldehyde oxime with ethyl acetoacetate and an oxidizing agent like chloramine-T in ethanol (B145695) also yields the ethyl ester derivative. nih.gov

Cyclization reactions are pivotal in forming the heterocyclic ring of isoxazole. Among the most powerful and widely used methods is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (the dipolarophile) to form the 3,5-disubstituted isoxazole ring. rsc.org The reaction of a nitrile oxide with an alkene can similarly produce isoxazolines.

An alternative and effective strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org In this method, the oxime is treated with an electrophilic halogen source, such as iodine monochloride (ICl), under mild conditions. This induces a cyclization to form a 4-iodoisoxazole (B1321973) intermediate in good to excellent yields. This versatile intermediate can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents at the C4-position, leading to highly functionalized 3,4,5-trisubstituted isoxazoles. nih.gov

Advanced and Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic protocols. These advanced strategies, including microwave-assisted synthesis, metal-free reactions, and one-pot methods, offer numerous advantages over classical approaches.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved selectivity. semanticscholar.org In the synthesis of isoxazole derivatives, microwave heating has been successfully applied to accelerate reactions that are often slow or inefficient under conventional heating.

For example, the synthesis of 5-(substituted phenyl)-3-phenylisoxazole from chalcones and hydroxylamine hydrochloride, which requires 6-8 hours using conventional heating for yields of 58-69%, can be completed in just 6-10 minutes with improved yields of 67-82% under microwave irradiation. researchgate.net In some cases, microwave energy is enabling. The formation of this compound from less reactive diketones was reportedly impossible with conventional heating but was successful under microwave conditions. nanobioletters.comresearchgate.net

Microwave-assisted 1,3-dipolar cycloadditions have also been developed, providing a fast and economical route to various substituted phenylisoxazoles. semanticscholar.org One such protocol, using DMF as a solvent at 120°C, allowed for the synthesis of thirty different phenylisoxazole derivatives in just 10 minutes, with yields ranging from 30% to 93%. semanticscholar.org

| Substituent (R) | Conventional Method | Microwave Method | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | |

| -H | 6 | 69 | 6 | 82 |

| -Cl | 8 | 65 | 8 | 78 |

| -OCH₃ | 7 | 62 | 10 | 75 |

| -NO₂ | 8 | 58 | 10 | 67 |

| -N(CH₃)₂ | 7 | 60 | 8 | 71 |

Growing concerns about the cost, toxicity, and environmental impact of metal catalysts have spurred the development of metal-free synthetic routes. researchgate.net These methods often align with the principles of green chemistry by avoiding residual metal contamination in the final products.

A notable example is the metal-free, microwave-assisted 1,3-dipolar cycloaddition reaction, which provides an efficient pathway to phenylisoxazoles without metal catalysis. semanticscholar.org Another green approach is the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in aqueous media, which proceeds efficiently without any catalyst. mdpi.comresearchgate.net

Hypervalent iodine reagents have also been employed to mediate metal-free [3+2] cycloaddition reactions between nitrile oxides and alkynes, yielding a variety of pyrazole-tethered isoxazole derivatives. arkat-usa.org Furthermore, a metal-free desulfitative cyclization has been reported for the synthesis of isoxazolines and isoxazoles. thieme-connect.com The use of the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical as an organocatalyst in the presence of air as the oxidant represents another innovative, metal-free strategy for synthesizing 3,5-disubstituted isoxazoles from nitroacetates and alkynes in water. rsc.org

One-pot reactions, where multiple synthetic steps are performed sequentially in the same reaction vessel, are highly desirable as they reduce the need for intermediate purification, minimize solvent waste, and save time and resources.

An efficient, ultrasound-assisted one-pot procedure has been developed for the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives. eurekaselect.com This method, which involves a zinc chloride-catalyzed 1,3-dipolar cycloaddition, offers high yields (58-88%), simple operation, and short reaction times. eurekaselect.comresearchgate.net

Multicomponent reactions are a powerful subclass of one-pot syntheses. For instance, 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives have been prepared via a three-component, one-pot condensation of hydroxylamine hydrochloride, various aromatic aldehydes, and ethyl acetoacetate in aqueous media under ultrasonic irradiation. preprints.org This approach is environmentally friendly and provides an efficient route to a library of isoxazolone derivatives. preprints.orgresearchgate.net

| Entry | Aryl Group (Ar) | Yield (%) |

|---|---|---|

| 1 | C₆H₅ | 88 |

| 2 | 4-CH₃-C₆H₄ | 85 |

| 3 | 4-F-C₆H₄ | 82 |

| 4 | 4-Cl-C₆H₄ | 86 |

| 5 | 4-Br-C₆H₄ | 83 |

| 6 | 3-Cl-C₆H₄ | 78 |

| 7 | 2-Cl-C₆H₄ | 75 |

Functionalization and Derivatization of the this compound Scaffold

Synthesis of Carboxamide Derivatives (e.g., this compound-4-carboxamide)

The synthesis of This compound-4-carboxamide (B2444219) derivatives is a key strategy for creating new chemical entities. These compounds are typically synthesized from this compound-4-carboxylic acid and various amines. core.ac.uknih.gov The reaction is often facilitated by coupling agents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base such as Hünig's base (DIPEA). core.ac.uknih.gov

A study focused on creating novel isoxazole-carboxamide derivatives for potential use against melanoma involved the synthesis of this compound-4-carboxamide with various substituents. nih.gov For instance, the reaction of this compound-4-carbonyl chloride with different amines in a suitable solvent system can yield a range of N-substituted carboxamides. nih.gov

Here are some examples of synthesized carboxamide derivatives:

N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide nih.gov

N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide nih.gov

5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide nih.gov

5-Methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide nih.gov

| Compound Name | Molecular Formula | Starting Materials | Reference |

| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | C20H17ClN2O4 | This compound-4-carbonyl chloride, 4-Chloro-2,5-dimethoxyaniline | nih.gov |

| N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | C24H20N2O4 | This compound-4-carbonyl chloride, 4-(2-Methoxyphenoxy)aniline | nih.gov |

| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide | C18H16N2O2S | This compound-4-carbonyl chloride, 4-(Methylthio)aniline | nih.gov |

| 5-Methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide | C21H16N2O2S | This compound-4-carbonyl chloride, 4-(Thiophen-2-yl)aniline | nih.gov |

Formation of Carboxylic Acid Analogues (e.g., this compound-4-carboxylic acid)

This compound-4-carboxylic acid is a key intermediate in the synthesis of various derivatives. sigmaaldrich.com A common synthetic route involves the condensation of benzaldehyde oxime with ethyl acetoacetate, followed by the hydrolysis of the resulting ester, ethyl this compound-4-carboxylate, under basic conditions. nih.gov Another method involves heating a mixture of benzaldehyde oxime, ethyl acetoacetate, and anhydrous zinc chloride, followed by treatment with sodium hydroxide (B78521) and subsequent acidification. nih.gov The carboxylic acid can also be prepared by reacting ethyl-5-methylisoxazole-4-carboxylate with a strong acid. google.com

This carboxylic acid has been used in the preparation of intermediates for penicillin synthesis and for acylation during the solid-support synthesis of isoxazolopyridone derivatives. sigmaaldrich.com

| Property | Value | Reference |

| CAS Number | 1136-45-4 | sigmaaldrich.comoakwoodchemical.com |

| Molecular Formula | C11H9NO3 | nih.govnih.gov |

| Molecular Weight | 203.19 g/mol | nih.govnih.gov |

| Melting Point | 192-194 °C | sigmaaldrich.com |

Preparation of Ester Derivatives (e.g., Methyl 5-phenylisoxazole-3-carboxylate)

Ester derivatives of the 5-phenylisoxazole (B86612) scaffold are also synthetically important. For example, methyl 5-phenylisoxazole-3-carboxylate can be synthesized through a multi-step process. rsc.org Initially, acetophenone (B1666503) is reacted with diethyl oxalate (B1200264) in the presence of sodium methoxide (B1231860) to form methyl 2,4-dioxo-4-phenylbutanoate. rsc.org This intermediate is then cyclized with hydroxylamine hydrochloride in refluxing methanol (B129727) to yield methyl 5-phenylisoxazole-3-carboxylate. rsc.org

This ester is a valuable building block in medicinal chemistry and is used in the synthesis of various bioactive molecules. chemimpex.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Methyl 5-phenylisoxazole-3-carboxylate | 51677-09-9 | C11H9NO3 | 203.19 g/mol |

Synthesis of Carbonyl Chloride Intermediates

This compound-4-carbonyl chloride is a crucial intermediate for the synthesis of amide and other derivatives. chemicalbook.combiosynce.com It is typically prepared by reacting this compound-4-carboxylic acid with a chlorinating agent like thionyl chloride. google.com The process often involves refluxing the carboxylic acid with thionyl chloride. Another reported synthesis involves the reaction of benzaldehyde and hydroxylamine hydrochloride to form benzoxime, which is then chlorinated to give benzoxime chloride. This is subsequently combined with ethyl acetoacetate, hydrolyzed, and chlorinated to produce this compound-4-carbonyl chloride. chemicalbook.com

This reactive intermediate is used in the synthesis of oxacillin (B1211168) sodium. chemicalbook.comtcichemicals.com

| Property | Value | Reference |

| CAS Number | 16883-16-2 | chemicalbook.comtcichemicals.com |

| Molecular Formula | C11H8ClNO2 | chemicalbook.comlookchem.com |

| Molecular Weight | 221.64 g/mol | chemicalbook.com |

| Melting Point | 24 °C | lookchem.com |

Generation of Semicarbazone Derivatives

Semicarbazone derivatives of phenylisoxazole can be synthesized by reacting the corresponding phenylisoxazole-carbaldehyde with semicarbazide (B1199961) hydrochloride. ulima.edu.pecsic.esulima.edu.pe The reaction is typically carried out by refluxing the starting materials in methanol. ulima.edu.pecsic.es This method has been used to synthesize a variety of novel phenylisoxazole semicarbazone derivatives. ulima.edu.pecsic.esulima.edu.peresearchgate.net

Examples of synthesized semicarbazone derivatives include:

2-((3-(2´-Methoxyphenyl)isoxazol-5-yl)methylene)hydrazinecarboxamide ulima.edu.pe

2-((3-(2´-Chlorophenyl)isoxazol-5-yl)methylene)hydrazinecarboxamide ulima.edu.pe

2-((3-(4´-Bromophenyl)isoxazol-5-yl)methylene)hydrazinecarboxamide ulima.edu.pe

2-((5-(4´-Methoxyphenyl)isoxazol-3-yl)methylene)hydrazinecarboxamide ulima.edu.pe

2-((5-(4´-Methylphenyl)isoxazol-3-yl)methylene)hydrazinecarboxamide ulima.edu.pe

2-((5-(4´-Chlorophenyl)isoxazol-3-yl)methylene)hydrazinecarboxamide ulima.edu.pe

Introduction of Sulfonyl Chloride Moieties

The introduction of a sulfonyl chloride group onto the this compound scaffold provides another avenue for derivatization. This compound-4-sulfonyl chloride can be synthesized and subsequently reacted with amines to form sulfonamides. core.ac.uknih.gov For instance, the reaction of this compound-4-sulfonyl chloride with N,N-diethyl-p-phenylenediamine in pyridine (B92270) yields the corresponding sulfonamide. core.ac.uknih.gov Another derivative, 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, is noted as a critical intermediate in pharmaceutical synthesis.

Strategies for C-4 and C-5 Substitutions

The functionalization of the C-4 and C-5 positions of the this compound core is a key area of research for developing new derivatives with specific chemical properties. Various synthetic strategies have been developed to introduce a wide range of substituents at these positions, often involving direct C-H activation or the use of pre-functionalized isoxazole rings.

Direct functionalization of the isoxazole ring at the C-4 and C-5 positions can be achieved through methods like C–H activation or transition metal-catalyzed cross-coupling reactions. rsc.org One of the challenges is the potential lability of the isoxazole ring under basic conditions. rsc.org

Palladium-catalyzed C-H arylation has been successfully used for the C-5 arylation of 3,4-disubstituted isoxazoles. rsc.org More recently, a method for the palladium-catalyzed direct C-4,C-5-diarylation of ethyl isoxazole-3-carboxylate using aryl bromides has been reported. researchgate.net This one-pot procedure allows for the introduction of a variety of aryl groups with different electronic properties at both positions simultaneously. researchgate.net

Another approach involves the synthesis of a core intermediate that can be diversified at a later stage. For instance, a common intermediate, a C-4 alkynyl bromide, was used to synthesize various C-4 and C-5 modified isoxazole derivatives through 1,3-dipolar cycloaddition followed by further modifications. nih.gov

C-4 Substitution

The C-4 position of the this compound ring is a common site for modification. A versatile starting material for many C-4 substituted derivatives is this compound-4-carboxylic acid. nih.govnih.gov This can be converted to the corresponding carbonyl chloride, which then reacts with various amines or other nucleophiles to generate a library of derivatives. sci-hub.se

For example, a series of N-substituted-5-methyl-3-phenylisoxazole-4-carboxamides were synthesized by coupling this compound-4-carboxylic acid with different aniline (B41778) derivatives in the presence of a coupling agent like N,N'-ethylcarbodiimide hydrochloride (EDC). nih.gov

Table 1: Synthesis of N-substituted-5-methyl-3-phenylisoxazole-4-carboxamide Derivatives

| Product | Aniline Derivative | Yield (%) |

|---|---|---|

| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 4-Chloro-2,5-dimethoxyaniline | 67 |

| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | 3-(Trifluoromethyl)aniline | 59 |

| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide | 4-(Methylthio)aniline | 81 |

Data sourced from reference nih.gov

Direct fluorination of the C-4 position of 3,5-disubstituted isoxazoles has been achieved using electrophilic fluorinating agents like Selectfluor™. rsc.org This method provides modest yields of the 4-fluoro-3,5-disubstituted isoxazoles. rsc.org The use of N-fluorobenzenesulfonimide (NFSI) has also been reported for the direct fluorination of 3,5-disubstituted isoxazoles, with yields up to 75%. academie-sciences.fr

The introduction of an alkynyl group at the C-4 position can be accomplished via a Palladium-catalyzed Sonogashira cross-coupling reaction of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes. rsc.org This reaction proceeds with high yields and is tolerant of various functional groups on both the isoxazole and the alkyne. rsc.org

Table 2: Pd-catalyzed Sonogashira Cross-Coupling for C-4 Alkynylation

| Isoxazole Substrate | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 3,5-diphenyl-4-iodoisoxazole | Phenylacetylene | 4-(Phenylethynyl)-3,5-diphenylisoxazole | 95 |

| 3,5-diphenyl-4-iodoisoxazole | 4-Ethynyltoluene | 4-((4-Tolyl)ethynyl)-3,5-diphenylisoxazole | 96 |

| 3,5-diphenyl-4-iodoisoxazole | 4-Methoxyphenylacetylene | 4-((4-Methoxyphenyl)ethynyl)-3,5-diphenylisoxazole | 94 |

Data sourced from reference rsc.org

C-5 Substitution

Strategies for C-5 substitution often involve building the isoxazole ring with the desired C-5 substituent already in place. This is because late-stage functionalization of the C-5 position can be more challenging than at the C-4 position. nih.gov

For example, in the synthesis of a focused library of C-5 derivatives, the C-5 moiety was incorporated early in the synthesis via a Suzuki reaction of a C-4 bromide intermediate with an appropriate pinacol (B44631) ester containing the desired C-5 substituent. nih.gov

Direct C-H arylation has been shown to be effective for the C-5 position of 3,4-disubstituted isoxazoles using aryl iodides in the presence of a palladium catalyst. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methyl 3 Phenylisoxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) for Structural Confirmation and Isomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-methyl-3-phenylisoxazole derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques are crucial for establishing connectivity and resolving complex structures.

¹H-NMR Spectroscopy: The proton NMR spectrum of a typical this compound analogue exhibits characteristic signals. For instance, in N-benzyl-3-methyl-5-phenylisoxazole-4-carboxamide, the methyl protons at the C5 position of the isoxazole (B147169) ring appear as a singlet around δ 2.36 ppm. rsc.org The protons of the phenyl ring at C3 typically resonate in the aromatic region, between δ 7.26 and δ 7.59 ppm. rsc.org The specific chemical shifts and multiplicities of these protons are influenced by the nature and position of substituents on both the phenyl and isoxazole rings.

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. For the same N-benzyl-3-methyl-5-phenylisoxazole-4-carboxamide, the methyl carbon signal appears at approximately δ 10.9 ppm. rsc.org The quaternary carbons of the isoxazole ring, C3 and C5, are typically observed around δ 159.9 ppm and δ 167.5 ppm, respectively. rsc.org The chemical shifts of the phenyl ring carbons are found in the range of δ 126.6–130.9 ppm. rsc.org In derivatives like this compound-4-carboxylic acid, the C4 carbon of the isoxazole ring appears around 111.7 ppm. semanticscholar.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are vital for confirming the regiochemistry of substitution, for instance, in distinguishing between 3,5-disubstituted and 3,4-disubstituted isoxazoles. nih.govsemanticscholar.org HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the C4-proton and the C3 and C5 carbons can definitively establish the 3,5-disubstitution pattern. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry by identifying protons that are close in space. researchgate.net

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity (for ¹H) |

| ¹H | C5-CH₃ | 2.25 - 2.57 | s |

| ¹H | Phenyl-H | 7.30 - 7.80 | m |

| ¹H | Isoxazole-H (at C4) | 6.50 - 7.10 | s |

| ¹³C | C5-C H₃ | 10 - 13 | |

| ¹³C | C 4 (isoxazole) | 100 - 113 | |

| ¹³C | Phenyl carbons | 124 - 133 | |

| ¹³C | C 3 (isoxazole) | 156 - 162 | |

| ¹³C | C 5 (isoxazole) | 165 - 171 |

Table 1: Representative NMR data for this compound analogues. rsc.orgsemanticscholar.orgnih.govrsc.org Note: "s" denotes singlet, "m" denotes multiplet. Chemical shifts are approximate and can vary based on solvent and substitution.

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and formula of this compound analogues. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

For example, the HRMS-ESI analysis of 4-allyl-3-methyl-5-phenylisoxazole shows a protonated molecular ion [M+H]⁺ at an m/z of 200.1076, which corresponds to the calculated formula C₁₃H₁₄NO. rsc.org Similarly, various carboxamide derivatives of this compound-4-carboxylic acid have been confirmed by HRMS, with the observed [M+H]⁺ or [M+Na]⁺ ions matching the calculated values with high precision. rsc.orgsemanticscholar.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for isoxazole derivatives involve the cleavage of the isoxazole ring and the loss of substituents. While detailed fragmentation mechanisms can be complex, characteristic fragment ions are often observed. For the isomeric 3-methyl-5-phenylisoxazole, major fragments in the GC-MS spectrum are seen at m/z 105 and 159, corresponding to the benzoyl cation and the molecular ion, respectively. nih.gov The fragmentation of larger alkane chains attached to the isoxazole core often results in clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.orgmsu.edu

| Compound Type | Ionization Method | [M+H]⁺ or [M]⁺ (m/z) | Key Fragment Ions (m/z) |

| 4-Allyl-3-methyl-5-phenylisoxazole | HRMS-ESI | 200.1076 | 184, 105, 77 |

| 3-Methyl-5-phenylisoxazole | GC-MS | 159 | 105 |

| This compound-4-carboxamide (B2444219) derivatives | HRMS-ESI | Varies (e.g., 315.1109 for N-benzyl, [M+Na]⁺) | Varies with substituent |

| This compound-4-carboxylic acid | MS | 190 ([M]⁺ for 4-nitro derivative) | 121, 105, 93, 77 |

Table 2: Illustrative Mass Spectrometry data for this compound and its analogues. rsc.orgrsc.orgnih.govclockss.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound analogues. These methods probe the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum.

The IR spectra of these compounds show characteristic absorption bands. For instance, in derivatives of this compound-4-carboxylic acid, a strong carbonyl (C=O) stretching vibration is observed. researchgate.net In amide derivatives, this C=O stretch appears around 1650 cm⁻¹. rsc.org The isoxazole ring itself gives rise to several characteristic bands. The C=N stretching vibration is typically found near 1612 cm⁻¹, while the C-O bond stretch of the isoxazole ring is observed around 1159 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the phenyl group appear in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations are seen above 3000 cm⁻¹. rsc.orgresearchgate.net

Raman spectroscopy provides complementary information. In a study of this compound-4-carboxylic acid, both FT-IR and Laser-Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations to assign the observed vibrational frequencies to specific molecular motions. researchgate.net This combined approach allows for a detailed and reliable vibrational analysis.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | ~3280 |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 |

| Aliphatic C-H Stretch | Methyl Group | ~2928 |

| C=O Stretch | Carboxamide | ~1650 |

| C=N Stretch | Isoxazole Ring | ~1612 |

| C=C Stretch | Phenyl Ring | 1400 - 1600 |

| C-O Stretch | Isoxazole Ring | ~1160 |

Table 3: Characteristic Infrared absorption frequencies for functional groups found in this compound analogues. rsc.orgnih.govrsc.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A crystal structure analysis of this compound-4-carboxylic acid revealed that the molecule crystallizes in the monoclinic space group P2₁/n. researchgate.netnih.gov The study determined that the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64°. researchgate.netnih.gov The carboxylic acid group, however, is nearly coplanar with the isoxazole ring. nih.gov In the crystal, molecules form head-to-head dimers through O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov These dimers are further linked into a three-dimensional network by C-H···N hydrogen bonds and π–π stacking interactions between phenyl rings, with a centroid-centroid distance of 3.9614 Å. researchgate.netnih.gov

Similarly, the crystal structure of an N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide analogue showed that the benzene (B151609) and isoxazole rings are nearly perpendicular, with a dihedral angle of 82.97°. iucr.org The molecules in this structure are linked into chains by N-H···O hydrogen bonds. iucr.org These studies highlight how subtle changes in substitution can significantly impact the solid-state packing arrangement.

| Compound | Crystal System | Space Group | Key Geometric Parameters |

| This compound-4-carboxylic acid | Monoclinic | P2₁/n | Dihedral angle (phenyl-isoxazole): 56.64°. researchgate.netnih.gov |

| 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Not specified | Not specified | Dihedral angle (benzene-isoxazole): 82.97°. iucr.org |

Table 4: Selected X-ray crystallography data for this compound analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals.

For isoxazole derivatives, the UV-Vis spectra are typically characterized by absorptions in the ultraviolet region. A study on 5-azido-3-phenylisoxazole, an analogue, showed a broad absorption band extending up to 300 nm. nih.gov Upon irradiation, a new product was formed with a broad absorption band centered at approximately 360 nm, attributed to a nitrosoalkene intermediate. nih.gov Another study on 4-halo-5-phenylisoxazoles reported optical absorption in the range of 290 nm to 330 nm. researchgate.net These absorptions are generally due to π → π* and n → π* electronic transitions within the conjugated system formed by the phenyl and isoxazole rings. The exact position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the substituents and the solvent used.

| Compound/Analogue Class | λₘₐₓ (nm) | Associated Electronic Transition(s) |

| 5-Azido-3-phenylisoxazole | < 300 | π → π* / n → π |

| 4-Halo-5-phenylisoxazoles | 290 - 330 | π → π / n → π* |

Table 5: Representative UV-Vis absorption data for phenylisoxazole analogues. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 Methyl 3 Phenylisoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of 5-Methyl-3-phenylisoxazole systems. By employing hybrid functionals like B3LYP and M06-2X with various basis sets such as 6-311++G(d,p), researchers can accurately model the molecule's behavior. researchgate.netnih.govcsic.es These calculations are instrumental in determining optimized geometries, understanding electronic properties, and predicting spectroscopic behavior.

Optimization of Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)

DFT calculations provide highly accurate predictions of the three-dimensional structure of this compound and its derivatives. nih.gov These calculations yield optimized geometric parameters, including bond lengths, bond angles, and torsion angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net

For instance, in a study of this compound-4-carboxylic acid, the phenyl and isoxazole (B147169) rings were found to form a dihedral angle of 56.64 (8)°. researchgate.net The carboxylic acid group in this molecule is nearly coplanar with the isoxazole ring, with a C-C-C-O torsion angle of -3.3 (2)°. researchgate.net In a related compound, methyl 3-phenylisoxazole-5-carboxylate, the dihedral angle between the phenyl and isoxazole rings is 19.79 (12)°. nih.gov The specific orientation of the phenyl ring relative to the isoxazole ring can vary depending on the substituents. For example, in some derivatives, the dihedral angle can range from approximately 11.59° to 49.95°, indicating non-coplanarity.

Table 1: Selected Geometric Parameters for Isoxazole Derivatives

| Compound | Dihedral Angle (Phenyl-Isoxazole) | Reference |

| This compound-4-carboxylic acid | 56.64 (8)° | researchgate.net |

| Methyl 3-phenylisoxazole-5-carboxylate | 19.79 (12)° | nih.gov |

| Phenylisoxazole-3-carbaldehyde semicarbazone derivatives | 11.59° to 49.95° |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Related Molecular Energies

The electronic properties of this compound systems are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. science.gov

DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netnih.gov These calculations reveal that charge transfer interactions occur within the molecule. researchgate.net The HOMO-LUMO gap provides insights into the molecule's electronic transport properties and its potential as a corrosion inhibitor. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Correlation Studies

Theoretical vibrational frequencies for this compound and its derivatives can be calculated using DFT methods. researchgate.netnih.gov These calculated frequencies are then often scaled to correct for anharmonicity and limitations in the computational method, allowing for direct comparison with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netsci-hub.se

The assignments of the vibrational modes are typically performed using Potential Energy Distribution (PED) analysis. researchgate.netnih.gov This detailed comparison between theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the vibrational properties of the molecule. researchgate.net For instance, characteristic FT-IR absorption bands for a substituted 5-phenylisoxazole (B86612) derivative include C=N stretching around 1645 cm⁻¹ and C=C stretching of the phenyl ring around 1576 cm⁻¹.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of this compound systems. nih.gov These simulations can reveal the different spatial arrangements (conformers) of the molecule and their relative energies.

Conformational analysis, often performed in conjunction with DFT calculations, helps to identify the most stable conformers. csic.es For some 5-phenylisoxazole derivatives, it has been found that the phenyl ring is not coplanar with the isoxazole ring. The potential energy surface can be scanned by systematically changing key dihedral angles to identify low-energy conformers.

Computational Studies in Materials Science and Corrosion Inhibition Mechanisms

Computational methods are valuable in understanding the role of this compound derivatives in materials science, particularly as corrosion inhibitors. researchgate.netjmaterenvironsci.comnih.gov These studies investigate the interaction of the inhibitor molecules with metal surfaces. researchgate.netjmaterenvironsci.com

Quantum chemical calculations have shown that these compounds possess characteristics typical of effective corrosion inhibitors. researchgate.netjmaterenvironsci.com The adsorption of these molecules onto a metal surface, such as mild steel, can be modeled, and the inhibition efficiency can be correlated with quantum chemical parameters. researchgate.netjmaterenvironsci.com

Prediction of Electrophilic and Nucleophilic Sites (Fukui Index Analysis)

Fukui index analysis is a computational tool used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. researchgate.netjmaterenvironsci.comresearchgate.netscm.com This analysis is derived from the changes in electron density when an electron is added to or removed from the molecule. scm.com

For this compound and its derivatives, Fukui index calculations help in understanding their reactivity and regioselectivity in chemical reactions. researchgate.netjmaterenvironsci.com By identifying the electrophilic and nucleophilic sites, researchers can predict how the molecule will interact with other chemical species, which is crucial for understanding its mechanism as a corrosion inhibitor. researchgate.netjmaterenvironsci.com

Adsorption Mechanisms on Metal Surfaces (e.g., Temkin Isotherm)

The interaction between this compound and metal surfaces is a critical area of computational and theoretical investigation, particularly in fields such as corrosion inhibition and catalysis. The adsorption of organic molecules onto a metal surface is a complex process governed by the chemical structures of the molecule and the metal, as well as the surrounding environmental conditions. Adsorption isotherms are mathematical models that describe the equilibrium distribution of an adsorbate between the liquid and solid phases. Among these, the Temkin isotherm is particularly relevant for systems where the heat of adsorption of the molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions.

The Temkin isotherm can be expressed by the following equation:

exp(fθ) = KadsC

Where:

θ is the degree of surface coverage.

C is the inhibitor concentration.

Kads is the equilibrium constant of the adsorption process.

f is the factor of energetic inhomogeneity. wojast.org.ng

This model assumes that the adsorption energy decreases linearly as the surface becomes more covered by the adsorbed molecules. The values of the molecular interaction parameter 'a' derived from the factor of energetic inhomogeneity (f = -2a) can indicate the nature of the interactions within the adsorbed layer. Negative values of 'a' suggest the presence of attractive forces, while positive values indicate repulsive forces. jmaterenvironsci.com

While specific detailed research findings on the adsorption of this compound on metal surfaces following the Temkin isotherm are not extensively documented in publicly available literature, significant insights can be drawn from studies on its structural isomers, such as 3-Methyl-5-phenylisoxazole (MPI) and 5-phenylisoxazole (P). These studies provide a valuable framework for understanding the potential adsorption behavior of this compound.

Investigations into the corrosion inhibition of mild steel in acidic solutions by 3-Methyl-5-phenylisoxazole have shown that the adsorption process is well-described by the Temkin isotherm. jmaterenvironsci.comresearchgate.net This suggests that the interaction between the isoxazole derivative and the metal surface involves a heterogeneous surface where the energy of adsorption is not uniform. The experimental data fitting the Temkin model indicates that as more inhibitor molecules adsorb onto the mild steel, the heat of adsorption decreases. jmaterenvironsci.com

Similarly, studies on 5-phenylisoxazole have also demonstrated that its adsorption on mild steel in an acidic medium follows the Temkin adsorption isotherm. wojast.org.ng The negative values for the molecular interaction parameter 'a' in these studies point towards attractive interactions within the adsorbed layer of the inhibitor molecules. wojast.org.ngjmaterenvironsci.com The equilibrium constant of adsorption, Kads, provides insight into the strength of the interaction between the adsorbate and the adsorbent. Larger values of Kads are indicative of more efficient adsorption and, consequently, better performance in applications like corrosion inhibition. wojast.org.ng However, in the case of 5-phenylisoxazole, the observed low values of Kads suggested a weak interaction, characteristic of physisorption, where electrostatic interactions are dominant. wojast.org.ng

The spontaneous nature of the adsorption process for these related isoxazole compounds is often confirmed by negative values of the Gibbs free energy of adsorption (ΔG°ads). jmaterenvironsci.comjmaterenvironsci.com

The following data tables, derived from studies on the structural isomers of this compound, illustrate the application of the Temkin isotherm in characterizing the adsorption process on mild steel surfaces.

Table 1: Adsorption Parameters from Temkin Isotherm for 3-Methyl-5-Phenylisoxazole (MPI) on Mild Steel in 2 M HCl jmaterenvironsci.com

| Temperature (K) | a | Kads (M⁻¹) | R² | ΔG°ads (kJ/mol) |

| 303 | -0.68 | 0.89 | 0.9993 | -8.08 |

| 313 | -0.79 | 0.65 | 0.9897 | -8.13 |

| 323 | -1.02 | 0.43 | 0.9756 | -8.24 |

| 333 | -1.13 | 0.38 | 0.9854 | -8.67 |

Table 2: Adsorption Parameters from Temkin Isotherm for 5-Phenylisoxazole (P) on Mild Steel in 2 M HCl wojast.org.ng

| Temperature (K) | a | Kads (M⁻¹) | R² | ΔG°ads (kJ/mol) |

| 303 | -0.68 | 0.89 | 0.9993 | -8.08 |

| 313 | -0.79 | 0.65 | 0.9897 | -8.13 |

| 323 | -1.02 | 0.43 | 0.9756 | -8.24 |

| 333 | -1.13 | 0.38 | 0.9854 | -8.67 |

These findings on structurally related compounds strongly suggest that the adsorption of this compound on metal surfaces would likely also be governed by similar principles, with the potential for the Temkin isotherm to be a suitable model for describing its adsorption behavior. The presence of heteroatoms (nitrogen and oxygen) and the aromatic phenyl ring in the structure of this compound provides sites for interaction with the d-orbitals of the metal, facilitating the adsorption process. jmaterenvironsci.com

Pharmacological Activities and Biological Applications of 5 Methyl 3 Phenylisoxazole Derivatives

Anticancer and Antiproliferative Potentials

The quest for more effective and less toxic cancer therapies has led to the exploration of numerous synthetic compounds, with 5-methyl-3-phenylisoxazole derivatives emerging as a promising class of anticancer agents. nih.govresearchgate.net

In Vitro Cytotoxic Evaluation Against Diverse Cancer Cell Lines

Studies have demonstrated the potent in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. A series of novel This compound-4-carboxamide (B2444219) derivatives were synthesized and evaluated for their antiproliferative activities against seven cancer cell lines: hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), breast carcinoma (MCF-7), melanoma (B16F1), colorectal adenocarcinoma (Caco-2), and colon adenocarcinoma (Colo205). nih.gov

The synthesized compounds exhibited a range of activities, from moderate to potent, when compared to standard anticancer drugs like 5-fluorouracil (B62378) and doxorubicin (B1662922). nih.gov Notably, some derivatives displayed broad-spectrum activity against multiple cell lines. nih.gov For instance, compound 2a , N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide, showed activity against B16F1, Colo205, HepG2, and HeLa cancer cell lines with IC50 values ranging from 7.55–40.85 µM. nih.gov

The most potent compound identified in this study was 2e , 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide, which demonstrated significant activity against the B16F1 melanoma cell line with an IC50 value of 0.079 µM, a value very close to that of doxorubicin (IC50 = 0.056 µM). nih.govresearchgate.net

Another study investigating phenyl-isoxazole-carboxamide derivatives reported potent to moderate activities against Hep3B and MCF-7 cancer cell lines. researchgate.net One compound, in particular, showed strong activity against HeLa and Hep3B cancer cell lines with IC50 values of 0.91 and 8.02 µM, respectively. researchgate.net The IC50 dose range of the tested compounds against Hep3B was 5.96–28.62 µM, comparable to doxorubicin's IC50 of 2.23 µM. researchgate.net

Table 1: In Vitro Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2a | B16F1 | 7.55 - 40.85 | nih.gov |

| Colo205 | 7.55 - 40.85 | nih.gov | |

| HepG2 | 7.55 - 40.85 | nih.gov | |

| HeLa | 7.55 - 40.85 | nih.gov | |

| 2e | B16F1 | 0.079 | nih.govresearchgate.net |

| Derivative from another study | HeLa | 0.91 | researchgate.net |

| Hep3B | 8.02 | researchgate.net | |

| Various Derivatives | Hep3B | 5.96 - 28.62 | researchgate.net |

| Doxorubicin (control) | B16F1 | 0.056 | nih.govresearchgate.net |

| Doxorubicin (control) | Hep3B | 2.23 | researchgate.net |

Induction of Cell Cycle Arrest and Apoptosis

The anticancer activity of this compound derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. ijmrhs.com One of the approved isoxazole-containing drugs, Leflunomide, has been shown to induce cell cycle arrest at the S phase. nih.govresearchgate.net Research on other derivatives suggests they can halt the proliferation of cancer cells at different phases of the cell cycle, such as the G2/M phase, and trigger apoptotic pathways. ijmrhs.com This targeted action on the cell cycle of cancer cells is a crucial mechanism for their therapeutic potential.

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5 Transcriptional Synergy Inhibition)

A significant area of research has focused on the ability of this compound derivatives to modulate protein-protein interactions that are crucial for cancer development. One such target is the transcriptional synergy between GATA4 and NKX2-5, transcription factors involved in cardiac development and also implicated in certain cancers. acs.orgresearchgate.netnih.gov

A fragment-based screening and subsequent optimization identified N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide as a potent inhibitor of the GATA4–NKX2-5 transcriptional synergy with an IC50 of 3 μM. acs.orgresearchgate.netnih.gov The inhibition of this interaction has been shown to reduce the hypertrophic response in cardiomyocytes, suggesting a potential therapeutic application. acs.orgresearchgate.net Further structure-activity relationship (SAR) analysis of 220 derivatives revealed that the aromatic isoxazole (B147169) substituent is key for inhibiting this transcriptional synergy. acs.org

Strategies for Enhanced Delivery and Efficacy (e.g., Nanoemulgel Conjugates, Nanoparticle Usage)

To overcome challenges such as poor solubility and to enhance the efficacy of these potent compounds, nanotechnology-based delivery systems are being explored. nih.govresearchgate.netnih.gov Nanoemulgels, which are nano-emulsions incorporated into a gel base, have been developed to improve the cellular permeability and potency of this compound derivatives. nih.govnih.gov

For instance, a nanoemulgel formulation of the highly active compound 2e was developed to enhance its effect on the B16F1 melanoma cancer cell line. nih.gov The results showed that the nanoemulgel formulation significantly increased the compound's potency, reducing its IC50 value from 79 nM to 39 nM. nih.govresearchgate.net This indicates that nanotechnology strategies can play a vital role in improving the therapeutic efficacy of these anticancer agents. nih.govresearchgate.net

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity. researchgate.netarcjournals.orgiucr.org

Antibacterial Activity

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. researchgate.netarcjournals.orgiucr.orgiucr.org The isoxazole nucleus is a key pharmacophore in many compounds exhibiting antibacterial properties. researchgate.netiucr.org For example, a series of novel isoxazole derivatives carrying a 4-thiomethyl moiety were synthesized and screened for their antimicrobial activity. arcjournals.org The results indicated that some of these compounds exhibited promising antibacterial activity, suggesting their potential as lead compounds for the development of new antibacterial drugs. arcjournals.org

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. iucr.org The isoxazole core is recognized for its fungicidal activity, and modifications to the phenyl and methyl groups can significantly influence the potency and spectrum of this activity. iucr.orgnih.gov

Research has shown that certain this compound derivatives exhibit potent activity against various fungal strains. For example, a series of 1-aryl-3-(4-methylthiophenyl)-2-propene-1-ones were converted to 3,5-diarylisoxazoles, and several of these compounds, which include the this compound scaffold, displayed promising antifungal effects against Candida albicans, Aspergillus fumigatus, Aspergillus flavus, and Trichophyton mentagrophytes. arcjournals.org Specifically, compounds with certain substitutions on the phenyl ring attached at the 3-position of the isoxazole ring, such as 4-bromo, showed good activity against M. species. sciensage.info

Another study focused on the synthesis of novel isoxazole derivatives and their evaluation as potential fungicides targeting the sterol 14α-demethylase enzyme. nih.gov This research highlights the potential for developing new and effective fungicides based on the isoxazole structure to combat resistant fungal pathogens. nih.gov The antifungal activity of isoxazole-based compounds is a significant area of research, with studies exploring their efficacy against a range of pathogenic fungi. mdpi.combohrium.comorientjchem.orgresearchgate.net

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | Activity | Reference |

| 5-(4-Bromophenyl)-3-phenylisoxazole | M. species | Good | sciensage.info |

| 3,5-Diarylisoxazoles | Candida albicans, Aspergillus fumigatus, Aspergillus flavus, Trichophyton mentagrophytes | Promising | arcjournals.org |

| 5-(2-chlorophenyl) isoxazole | Rhizoctonia solani | ED50 = 4.43 μg mL-1 | nih.gov |

| 5-(2,4-dichloro-2-hydroxylphenyl) isoxazole | Fusarium fujikuroi | ED50 = 6.7 μg mL-1 | nih.gov |

Anti-inflammatory Properties

Isoxazole derivatives have been recognized for their anti-inflammatory potential, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov The anti-inflammatory effects of this compound derivatives have been investigated, revealing their capacity to mitigate inflammatory responses. ymerdigital.comnih.gov

A study involving newly synthesized isoxazole-pyrimidine molecules demonstrated dose-dependent inhibition of albumin denaturation and antiprotease activity, both of which are indicators of anti-inflammatory action. ymerdigital.com The research suggested that the length of an alkyl chain on the pyrimidine (B1678525) ring influenced the anti-inflammatory effect, with shorter chains being more effective. ymerdigital.com These findings point to the potential of these compounds as lead molecules for developing anti-inflammatory drugs with potentially fewer gastric side effects due to the absence of a carboxylic acid group, a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). ymerdigital.com Furthermore, some isoxazole derivatives have been identified as antagonists of the macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory disorders. nih.gov

Antiviral and Anti-HIV Activities

The isoxazole scaffold has been incorporated into various molecules with the aim of developing novel antiviral agents. nih.gov Research has shown that derivatives of this compound exhibit antiviral activity, including against human immunodeficiency virus (HIV). iucr.org

One area of investigation has been the development of isoxazole-amide derivatives containing an acylhydrazone moiety as antiviral agents against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov In these studies, certain compounds demonstrated superior curative, protective, and inactivation activities compared to existing antiviral agents. nih.gov Additionally, [(biphenyloxy)propyl]isoxazole derivatives have been synthesized and shown to be potential inhibitors of human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3) replication. oup.comscispace.com These findings underscore the potential of isoxazole derivatives as promising candidates for the specific treatment of these viral infections. oup.comscispace.com The antiviral potential of isoxazole derivatives extends to a broad range of viruses, making them a valuable scaffold in the search for new antiviral therapies. researchgate.net

Hypoglycemic Effects

Isoxazole derivatives have emerged as a promising class of compounds for the management of diabetes due to their hypoglycemic effects. researchgate.netnih.govmdpi.comjournaljpri.com Studies have shown that these compounds can enhance glucose uptake and inhibit enzymes involved in carbohydrate digestion. researchgate.netmdpi.com

One study reported on novel isoxazole-based flavonoid derivatives that significantly improved glucose absorption in insulin-resistant HepG2 cells. researchgate.netnih.gov A specific derivative, C45, was found to enhance glucose consumption at a nanomolar concentration by activating the AMPK/PEPCK/G6Pase pathway, suggesting its potential as an anti-diabetic drug candidate. researchgate.netnih.gov Another line of research has focused on trifluoromethylated flavonoid-based isoxazoles as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. mdpi.com Several of these compounds exhibited potent inhibitory activity, with one derivative showing efficacy comparable to the commercial drug acarbose. mdpi.com Furthermore, some isoxazole derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Table 2: Hypoglycemic Effects of Selected Isoxazole Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Finding | Reference |

| Isoxazole-based flavonoid derivative (C45) | Activation of AMPK/PEPCK/G6Pase pathway | Improved glucose consumption (EC50 = 0.8 nM) in insulin-resistant HepG2 cells. | researchgate.netnih.gov |

| Trifluoromethylated flavonoid-based isoxazoles | α-amylase inhibition | Compound 3b showed potent inhibition (IC50 = 12.6 ± 0.2 μM), similar to acarbose. | mdpi.com |

| Isoxazole derivatives | Aldose reductase inhibition | Efficiently inhibited ALR2 at nanomolar doses (KI ranging from 12.13 ± 1.24 nM to 89.51 ± 4.68 nM). | nih.gov |

Neuroprotective Investigations and Potential Neurological Applications

The neuroprotective effects of isoxazole derivatives have garnered significant interest, with studies exploring their potential in treating neurological and neurodegenerative disorders. rsc.orgontosight.aikuey.net These compounds have shown promise in modulating key receptors in the central nervous system and protecting neurons from damage. kuey.netmdpi.com

Research has demonstrated that certain isoxazole derivatives can act as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial in nociceptive transmission and inflammatory pain. mdpi.com Specific isoxazole-4-carboxamide derivatives have been shown to potently inhibit AMPA receptor activity, suggesting their therapeutic potential for pain management. mdpi.com In the context of Parkinson's disease, a series of phenylisoxazole carbohydrazides were found to be potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme targeted in the treatment of this neurodegenerative disorder. rsc.orgnih.gov One compound, in particular, demonstrated a neuroprotective effect in an animal model of Parkinson's disease. nih.gov Furthermore, novel dihydroisoxazole (B8533529) amino acids have been synthesized and shown to act as antagonists at NMDA receptors, exhibiting significant neuroprotective effects in cell culture models of oxygen-glucose deprivation. acs.org

Antileukemic Applications

Isoxazole-containing compounds have shown encouraging selectivity and efficacy against hematological malignancies, including leukemia. espublisher.comnih.gov Their ability to induce apoptosis and arrest the cell cycle in cancer cells makes them promising candidates for the development of new anticancer therapies. nih.gov

Studies have investigated the antiproliferative effects of novel 3,5-diaryl-4,5-dihydroisoxazole compounds against a panel of cancer cell lines. acs.org One compound, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, displayed high selectivity towards leukemia Jurkat and HL-60 cells with minimal toxicity to noncancerous cells. acs.org Another study synthesized a new set of isoxazole-chalcone conjugates and found that two compounds exhibited potent cytotoxic activity against the Leukemia RPMI-8226 cancer cell line. researchgate.net The versatility of the isoxazole scaffold is further highlighted by the development of derivatives that have shown cytotoxic activity against various cancer cell lines, including those of prostate, colon, and lung cancer. espublisher.comresearchgate.net

Antagonism of Secretagogue Receptors

Derivatives of this compound have been identified as antagonists of secretagogue receptors, particularly the growth hormone secretagogue receptor (GHS-R). nih.gov The antagonism of this receptor has potential therapeutic applications in conditions related to growth hormone secretion and appetite regulation.

Research has led to the discovery of novel isoxazole carboxamides that act as potent GHS-R antagonists. nih.govtandfonline.comnih.gov By modifying the substituent at the 5-position of the isoxazole ring, analogues with strong binding affinity and functional antagonism of the GHS-R were developed. nih.gov One such potent analogue was also identified as a potential pharmacological tool for in vivo studies due to its high aqueous solubility and good selectivity for GPCRs. nih.gov The development of these antagonists represents a significant step in understanding the role of the GHS-R and in creating potential new therapies. google.com

Applications in Agrochemicals (e.g., Herbicide Safeners)

Derivatives of this compound have been identified as promising candidates for the development of herbicide safeners. These chemical agents are crucial in modern agriculture for protecting crops from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. mdpi.com Research has focused on designing and synthesizing novel compounds that can enhance crop tolerance, particularly in corn.

A study focused on the design of novel 2-phenyl-2-cyclohexanedione enol ester derivatives, incorporating the this compound subunit, for use as potential herbicide safeners. nih.gov The synthesis was achieved through a microwave-assisted method. Bioactivity tests revealed that the introduction of the this compound group conferred excellent safener activity in protecting maize. nih.gov Structure-activity relationship (SAR) analysis indicated that substitutions on the cyclohexanedione ring played a significant role, with the presence of two methyl groups at the 5-position providing higher safener activity than a single methyl group or no substitution. nih.gov

Further research involved the synthesis of substituted phenyl isoxazole analogs to act as herbicide safeners against the phytotoxicity of the herbicide acetochlor (B104951) (ACT) in corn. sci-hub.se These new derivatives were synthesized and their structures confirmed using various spectroscopic methods. sci-hub.se The development of effective safeners like these is significant for expanding the application of existing herbicides and ensuring crop safety. bohrium.com

Role in Penicillin Synthesis Intermediates

The isoxazole ring system, particularly the this compound scaffold, is a key structural component in a class of semi-synthetic penicillins known as isoxazolyl penicillins. These antibiotics are noted for their resistance to the bacterial enzyme penicillinase, which deactivates many other forms of penicillin. unirioja.esresearchgate.net Compounds such as Oxacillin (B1211168), Cloxacillin, and Dicloxacillin belong to this family and are used to treat infections caused by susceptible gram-positive bacteria. unirioja.esgoogle.com

The core intermediate in the synthesis of these important drugs is often a derivative of this compound-4-carboxylic acid. sigmaaldrich.comsigmaaldrich.com For example, 3-Methyl-5-phenylisoxazole-4-carbonyl chloride is a crucial acylating agent that reacts with 6-aminopenicillanic acid (6-APA), the foundational structure of all penicillins, to form the final antibiotic. google.com

Corrosion Inhibition Studies

Derivatives of this compound have been extensively studied for their ability to inhibit the corrosion of mild steel, particularly in acidic environments like hydrochloric acid (HCl) solutions. jmaterenvironsci.comarabjchem.orgjmaterenvironsci.com Corrosion is a major issue in various industries, and the use of organic inhibitors is a common and effective protective measure. jmaterenvironsci.comarabjchem.org Isoxazole derivatives are attractive candidates due to their heterocyclic structure containing nitrogen and oxygen atoms, which can act as adsorption centers on the metal surface. arabjchem.orgjmaterenvironsci.com

Research indicates that these compounds form a protective layer on the mild steel surface, mitigating corrosive attacks. arabjchem.orgjmaterenvironsci.com The inhibition efficiency of these derivatives generally increases with their concentration in the corrosive medium but tends to decrease with rising temperature, suggesting a physisorption mechanism where the inhibitor molecules are physically adsorbed onto the steel surface. jmaterenvironsci.comarabjchem.org

Several studies have quantified the effectiveness of different isoxazole derivatives:

An isoxazole derivative, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD), showed a high inhibition efficiency of 96.6% at a concentration of 300 ppm at 30°C in 1M HCl. arabjchem.org Potentiodynamic polarization studies revealed that IOD acts as a mixed-type inhibitor with a predominant effect on the anodic reaction. arabjchem.org

The corrosion inhibition potential of 5-phenylisoxazole (B86612) (P) and 3-phenyl-5-isoxazolone (PI) in 2M HCl was investigated, showing maximum inhibition efficiencies of 66% and 80%, respectively, at an optimal concentration. jmaterenvironsci.com The adsorption process was found to be spontaneous. jmaterenvironsci.com

Studies on 3-Methyl-5-phenylisoxazole (MPI) in 2M HCl also confirmed that its inhibition efficiency decreased as the concentration of the inhibitor decreased and as exposure time increased. jmaterenvironsci.com

The synergistic effect of this compound-4-carboxylic acid (MPC) with potassium iodide (KI) has also been explored. In 1.0 M HCl, 500 mg/L of MPC alone gave 46% inhibition, but the addition of 3 mM KI boosted the efficiency to 86%. jmaterenvironsci.comjournaljmsrr.com

These studies consistently show that isoxazole derivatives adsorb onto the metal surface, following models like the Langmuir adsorption isotherm, and form a barrier that inhibits both anodic and cathodic corrosion processes. jmaterenvironsci.comarabjchem.org

Structure Activity Relationship Sar Studies of 5 Methyl 3 Phenylisoxazole Analogues

Impact of Substituent Groups on Biological Activity and Potency

The biological activity and potency of 5-methyl-3-phenylisoxazole analogues are significantly influenced by the nature and position of substituent groups on both the phenyl ring and the isoxazole (B147169) core. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

The substitution pattern on the phenyl ring at the 3-position of the isoxazole is a key determinant of activity. Studies across various therapeutic areas have demonstrated that both electron-donating and electron-withdrawing groups can modulate potency.

For instance, in the development of herbicide safeners, the introduction of an electron-withdrawing group, such as a halogen, on the phenyl ring of the phenylisoxazole structure was found to increase the recovery of the growth index. researchgate.net This suggests that a lower electron density on the phenyl ring is favorable for this particular biological activity.